Naphthopyrene

Vue d'ensemble

Description

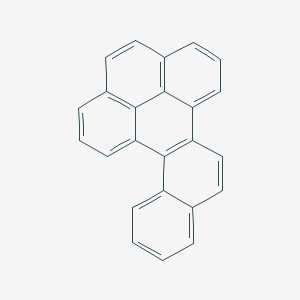

Naphthopyrene is a polycyclic aromatic hydrocarbon that consists of fused naphthalene and pyrene rings. It is known for its unique structural properties and has been studied for various applications in materials science and organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Naphthopyrene can be synthesized through several methods, including:

Cyclization Reactions: One common method involves the cyclization of appropriate precursors under high-temperature conditions.

Aromatic Substitution: Another method includes the substitution reactions on naphthalene or pyrene derivatives to form the fused ring structure.

Industrial Production Methods: Industrial production of this compound typically involves:

Catalytic Processes: Utilizing catalysts to facilitate the cyclization and substitution reactions.

High-Temperature Reactions: Conducting reactions at elevated temperatures to ensure complete fusion of the rings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced into the aromatic system.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitro-substituted this compound.

Applications De Recherche Scientifique

Naphthopyrene has a wide range of applications in scientific research, including:

Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Chemistry: Studied for its reactivity and potential as a building block for more complex organic molecules.

Biology and Medicine: Investigated for its interactions with biological molecules and potential therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of naphthopyrene involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.

Comparaison Avec Des Composés Similaires

Naphthopyrene can be compared with other polycyclic aromatic hydrocarbons, such as:

Naphthalene: Consists of two fused benzene rings, simpler structure compared to this compound.

Pyrene: Contains four fused benzene rings, similar in structure but lacks the naphthalene component.

Benzo[a]pyrene: Known for its carcinogenic properties, has a more complex structure with additional fused rings.

Uniqueness of this compound:

Structural Complexity: The fusion of naphthalene and pyrene rings gives this compound unique electronic and chemical properties.

Reactivity: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Activité Biologique

Naphthopyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in relation to its effects on cellular mechanisms and potential implications in toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fused naphthalene rings, which contribute to its hydrophobic nature and ability to intercalate into biological membranes. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

This compound exhibits several biological activities, including:

- Cytotoxicity : this compound has been shown to induce cytotoxic effects in various cell lines. Its mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

- DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular functions and potentially leading to mutagenic effects.

- Membrane Interaction : this compound preferentially partitions into liquid-ordered (Lo) phases of lipid membranes, influencing membrane fluidity and functionality .

Cytotoxic Effects on Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

- Study 1 : A study evaluated the effects of this compound on HeLa cervical cancer cells, reporting an IC50 value of approximately 15 µM, indicating potent cytotoxic activity .

- Study 2 : Another investigation focused on lung cancer cell lines (A549), where this compound induced apoptosis through ROS generation and mitochondrial dysfunction .

Membrane Partitioning Studies

This compound's interaction with lipid membranes has been extensively studied:

| Fluorescent Probe | Partitioning Preference |

|---|---|

| This compound | Liquid-ordered (Lo) phase |

| Perylene | Equal partitioning |

| Terrylene | Liquid-ordered (Lo) phase |

This table summarizes the partitioning behavior of this compound compared to other fluorescent probes used in membrane studies .

Toxicological Implications

Due to its biological activity, this compound is considered a potential environmental pollutant with implications for human health. Its ability to induce oxidative stress and DNA damage raises concerns regarding its carcinogenic potential. Regulatory agencies are increasingly focusing on assessing the risks associated with exposure to PAHs like this compound.

Propriétés

IUPAC Name |

hexacyclo[10.10.2.02,11.03,8.016,24.019,23]tetracosa-1(22),2(11),3,5,7,9,12,14,16(24),17,19(23),20-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-8-18-15(5-1)13-14-20-19-9-3-6-16-11-12-17-7-4-10-21(24(18)20)23(17)22(16)19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXXWDSLPQQAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C6=C(C=CC=C36)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548908 | |

| Record name | Dibenzo[ij,no]tetraphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143214-92-0 | |

| Record name | Dibenzo[ij,no]tetraphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.